3-Fluoropyrazine-2-carboxylic acid 3-Fluoropyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 929022-78-6
VCID: VC8322685
InChI: InChI=1S/C5H3FN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
SMILES: C1=CN=C(C(=N1)C(=O)O)F
Molecular Formula: C5H3FN2O2
Molecular Weight: 142.09 g/mol

3-Fluoropyrazine-2-carboxylic acid

CAS No.: 929022-78-6

Cat. No.: VC8322685

Molecular Formula: C5H3FN2O2

Molecular Weight: 142.09 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoropyrazine-2-carboxylic acid - 929022-78-6

Specification

CAS No. 929022-78-6
Molecular Formula C5H3FN2O2
Molecular Weight 142.09 g/mol
IUPAC Name 3-fluoropyrazine-2-carboxylic acid
Standard InChI InChI=1S/C5H3FN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
Standard InChI Key KHKQEBOUFIBMOG-UHFFFAOYSA-N
SMILES C1=CN=C(C(=N1)C(=O)O)F
Canonical SMILES C1=CN=C(C(=N1)C(=O)O)F

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure features a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with fluorine at position 3 and a carboxylic acid group at position 2 (Figure 1). The SMILES notation C1=CN=C(C(=N1)C(=O)O)F\text{C1=CN=C(C(=N1)C(=O)O)F} and InChIKey KHKQEBOUFIBMOG-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5H3FN2O2\text{C}_5\text{H}_3\text{FN}_2\text{O}_2
Molecular Weight142.09 g/mol
SMILESC1=CN=C(C(=N1)C(=O)O)F
InChIKeyKHKQEBOUFIBMOG-UHFFFAOYSA-N
CAS Registry Number929022-78-6

Spectroscopic and Collision Cross-Section Data

Mass spectrometry reveals prominent adducts, including [M+H]+ at m/z 143.02513 and [M+Na]+ at m/z 165.00707. Predicted collision cross-section (CCS) values, critical for ion mobility studies, range from 122.9 Ų ([M-H]-) to 136.5 Ų ([M+Na]+) .

Table 2: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS
[M+H]+143.02513124.7
[M+Na]+165.00707136.5
[M-H]-141.01057122.9

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-fluoropyrazine-2-carboxylic acid typically involves halogenation of pyrazine-2-carboxylic acid precursors. A plausible route includes:

  • Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.

  • Sandmeyer Reaction: Diazotization and fluorination using hydrofluoric acid or fluoroborate reagents.

  • Carboxylic Acid Activation: Conversion to acyl chlorides for subsequent amidation or esterification .

Derivative Formation

The carboxylic acid group enables facile derivatization. For example, condensation with substituted anilines yields amides with enhanced antimycobacterial activity. In a study by PMC, 6-chloro- and 5-tert-butyl-pyrazine-2-carboxylic acids were converted to amides showing IC₅₀ values <10 µM against Mycobacterium tuberculosis .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antitubercular Agents: Analogous to bedaquiline precursors.

  • Kinase Inhibitors: Fluorine’s electronegativity modulates ATP-binding affinity in kinase targets .

Agrochemical Development

Fluorinated pyrazines are explored as herbicides and fungicides. For instance, chlorinated analogs (e.g., 3-chloro-2-pyrazine-carboxylic acid) disrupt fungal cell wall synthesis, suggesting similar mechanisms for fluorinated versions .

Materials Science

In polymer chemistry, the compound’s rigidity and polarity contribute to high-performance coatings with thermal stability >200°C .

Future Directions and Challenges

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance bioavailability. For example, PEGylated liposomes loaded with fluoropyrazine derivatives show 40% increased uptake in in vitro macrophage models .

Environmental Impact

While fluorine improves drug efficacy, its environmental persistence necessitates greener synthesis methods. Catalytic fluorination using flow chemistry reduces waste by 70% compared to batch processes.

Regulatory Considerations

As a Category 3 compound under ICH guidelines, rigorous genotoxicity and pharmacokinetic profiling are required before clinical trials.

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